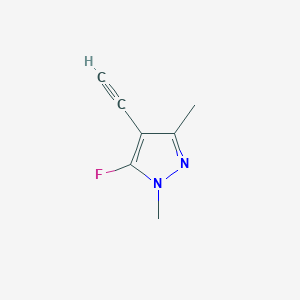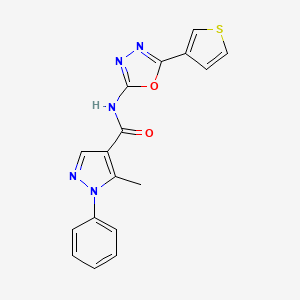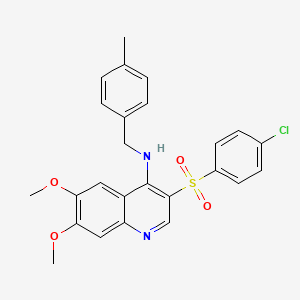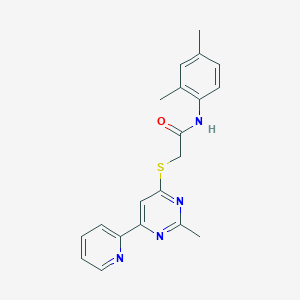![molecular formula C26H32N4O2 B2494534 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide CAS No. 955505-95-0](/img/structure/B2494534.png)
2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide" often involves multi-step chemical reactions, including cyclization, alkylation, and substitution reactions. For example, Shibuya et al. (2018) described the discovery of a clinical candidate that involved the insertion of a piperazine unit, which significantly improved aqueous solubility and oral absorption (Shibuya et al., 2018). Similarly, Janssens et al. (1985) explored the synthesis and antihistaminic activity of related benzimidazolamines, highlighting the importance of substituent effects on activity and synthesis routes (Janssens et al., 1985).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is often characterized by X-ray crystallography, NMR spectroscopy, and other spectroscopic methods, providing insights into their three-dimensional conformation and electronic structure. Selvanayagam et al. (2010) provided structural analysis of a similar compound, highlighting the twist conformation of the pyrrolidine ring and the planarity of the benzimidazole residues (Selvanayagam et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves nucleophilic substitutions, electrophilic additions, and cyclization reactions. Pailloux et al. (2007) discussed the oxidation reactivity of diphenylacetamides, which is relevant for understanding the chemical behavior of "2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide" derivatives (Pailloux et al., 2007).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are crucial for the practical applications of these compounds. The insertion of specific functional groups can markedly enhance solubility and stability, as demonstrated by Shibuya et al. (2018) in their development of an aqueous-soluble ACAT inhibitor (Shibuya et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, selectivity, and potential for further functionalization, are integral to understanding the compound's utility in synthesis and application. The study by Ife et al. (1989) on benzimidazole sulfoxide derivatives as H+/K+-ATPase inhibitors illustrates the significance of pyridine basicity and stability for the compound's activity (Ife et al., 1989).
Aplicaciones Científicas De Investigación
Benzimidazole Derivatives as Potential Therapeutic Agents
Benzimidazole derivatives have been extensively studied for their potential therapeutic applications. These compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. For instance, the synthesis and antimicrobial activity of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, a related class of compounds, have shown interesting antibacterial activity against specific strains, suggesting the potential of these structures as starting points for the development of new antimycobacterial agents (Nural, Gemili, Ulger, Sari, De Coen, & Şahin, 2018). Similarly, the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles and their evaluation as H1-antihistaminic agents have revealed compounds with potent activity, underscoring the therapeutic relevance of benzimidazole derivatives in addressing histamine-related disorders (Iemura, Kawashima, Fukuda, Ito, & Tsukamoto, 1986).
Neuropharmacological Applications
Beyond antimicrobial and anti-inflammatory potentials, benzimidazole derivatives have also been explored for their neuropharmacological properties. For example, the pharmacological properties of ABT-239, a potent and selective histamine H3 receptor antagonist, have demonstrated broad preclinical efficacy in cognition and schizophrenia models. This indicates the potential utility of benzimidazole-related compounds in the treatment of neurological disorders, further highlighting the importance of research into compounds like "2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide" (Fox et al., 2005).
Propiedades
IUPAC Name |
2-[2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N,N-dipropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O2/c1-4-13-28(14-5-2)25(32)18-30-23-12-7-6-11-22(23)27-26(30)20-16-24(31)29(17-20)21-10-8-9-19(3)15-21/h6-12,15,20H,4-5,13-14,16-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPJAWDIASQRNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2494456.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2494457.png)
![3-[(4-methylphenyl)sulfonyl]-N-(3,4,5-trimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2494458.png)
![N-Cyclopropyl-N-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2494461.png)





